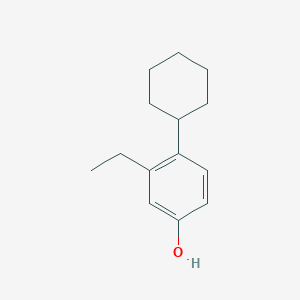

4-Cyclohexyl-3-ethylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-cyclohexyl-3-ethylphenol |

InChI |

InChI=1S/C14H20O/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |

InChI Key |

IHHZFNCMHUFUOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexyl 3 Ethylphenol and Its Structural Analogues

Catalytic Alkylation Reactions for Direct Phenol (B47542) Functionalization

Direct C-alkylation of phenols is a primary route for synthesizing alkylphenols. This approach, typically following a Friedel-Crafts alkylation mechanism, involves the reaction of a phenol with an alkylating agent in the presence of an acid catalyst. The synthesis of 4-Cyclohexyl-3-ethylphenol via this method would involve the alkylation of 3-ethylphenol (B1664133) with a cyclohexylating agent.

Acid-Catalyzed Alkylation of Phenols with Cyclohexene (B86901) or Cyclohexanol (B46403)

The acid-catalyzed alkylation of phenols with cyclohexene or cyclohexanol is a well-established method for introducing a cyclohexyl group onto the aromatic ring. confex.comresearchgate.net The reaction proceeds via the formation of a cyclohexyl carbenium ion, which then acts as an electrophile attacking the electron-rich phenol ring. pnnl.gov When cyclohexanol is used, it is first dehydrated in the presence of the acid catalyst to form cyclohexene, which is then protonated to generate the reactive carbenium ion. pnnl.gov

The reaction mechanism involves the electrophilic attack of the cyclohexyl cation on the phenol. researchgate.net This can lead to both C-alkylation (formation of a C-C bond) and O-alkylation (formation of a C-O bond, yielding cyclohexyl phenyl ether). ias.ac.in The ether is often a kinetic product, and under certain conditions, it can rearrange to the more thermodynamically stable C-alkylated phenols. pnnl.gov The choice of traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or aluminum chloride (AlCl₃) can effectively promote this reaction. researchgate.net

Utilization of Solid Acid Catalysts for Selective Alkylation

To overcome issues associated with homogeneous catalysts, such as corrosion, difficulty in separation, and environmental concerns, heterogeneous solid acid catalysts are increasingly employed. researchgate.net These catalysts offer advantages like easier handling, recyclability, and often, enhanced selectivity. whiterose.ac.uk

A variety of solid acids have been investigated for phenol alkylation, including:

Zeolites: Large-pore zeolites like FAU (Faujasite) and BEA (Beta) are particularly active for phenol alkylation with cyclohexanol. confex.comresearchgate.net Their defined pore structures can influence the selectivity of the reaction, favoring certain isomers. acs.org

Sulphated Zirconia: This is a strong solid acid catalyst that has shown high activity in phenol alkylation. ias.ac.in

Supported Heteropoly Acids: Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay has been found to be a highly active and selective catalyst. ias.ac.in

Cation-Exchange Resins: Resins like Amberlyst 15 are also effective heterogeneous catalysts for this transformation. researchgate.net

The activity and selectivity of these catalysts depend on factors such as the type and strength of acid sites (Brønsted vs. Lewis), pore size, and surface area. confex.com For instance, catalysts with more Lewis acidic sites may favor higher phenol conversion and specific product selectivity. mdpi.com

Regioselectivity Control in Phenol Alkylation

In the synthesis of this compound, the primary challenge is controlling the position of the incoming cyclohexyl group on the 3-ethylphenol starting material. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para-directing activators. This means the electrophilic attack by the cyclohexyl cation is favored at positions 2, 4, and 6.

Key factors influencing regioselectivity include:

Temperature: The ratio of ortho- to para-isomers can be temperature-dependent. Generally, lower temperatures tend to favor the formation of the O-alkylated product, cyclohexyl phenyl ether, while higher temperatures promote C-alkylation. researchgate.netias.ac.in

Catalyst Type: The steric hindrance imposed by the catalyst's structure can influence the product distribution. Shape-selective catalysts, such as zeolites, can favor the formation of the less sterically hindered para-substituted product due to pore size constraints. researchgate.netacs.org For example, using a bulky catalyst could preferentially lead to alkylation at the 4-position of 3-ethylphenol, which is para to the hydroxyl group and less hindered than the 2- and 6-positions.

Solvent: The choice of solvent can affect the reaction pathway and product distribution. Non-polar solvents are often used in these reactions. confex.com

| Catalyst | Predominant Product(s) | Key Factor |

|---|---|---|

| H₂SO₄ (Homogeneous) | Mixture of 2- and 4-cyclohexylphenol | Electronic effects of -OH group |

| Zeolite H-BEA (Heterogeneous) | Higher selectivity for 4-cyclohexylphenol | Shape selectivity due to pore structure confex.comacs.org |

| 20% DTP/K-10 Clay (Heterogeneous) | High selectivity for O-alkylation at low temp. (60°C) ias.ac.in | Reaction temperature control |

| Aluminium Phenolate (B1203915) (Homogeneous) | High ortho-selectivity | Coordination of phenol to the catalyst center whiterose.ac.uk |

Multi-Step Synthesis Pathways via Intermediate Functionalization

When direct alkylation does not provide the desired regioselectivity, multi-step synthetic routes are employed. These pathways build the target molecule by sequentially introducing functional groups and building blocks.

Application of Grignard Reagents in Aryl-Alkyl Coupling

Grignard reagents (R-MgX) are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org A multi-step synthesis of this compound could be envisioned using a Grignard coupling reaction. For instance, a suitably protected dihalophenol could be used as a scaffold.

A potential pathway could involve:

Starting Material: Protection of the hydroxyl group of 3-ethyl-4-bromophenol.

Grignard Coupling: Reaction of the protected aryl bromide with cyclohexylmagnesium bromide in the presence of a suitable catalyst. Iron-based catalysts, such as Tris(acetylacetonato)iron(III) (Fe(acac)₃), are effective for coupling aryl halides with alkyl Grignard reagents. wikipedia.orgnih.gov

Deprotection: Removal of the protecting group to yield the final product, this compound.

This method offers precise control over the location of the cyclohexyl group, as the C-C bond formation occurs specifically at the site of the halogen atom.

| Catalyst System | Aryl Halide Substrate | Alkyl Grignard Reagent | Reference |

|---|---|---|---|

| Fe(acac)₃ | Aryl chlorides, bromides | Primary and secondary alkyls | nih.gov |

| (PPN)[FeCl₄] | Secondary alkyl halides | Aryl Grignard reagents | nii.ac.jp |

| Ionic Iron(III) Complexes | Alkyl halides | Aryl Grignard reagents | rsc.org |

Reductive Methodologies (e.g., Huang's Reduction) for Carbonyl Transformations

Another versatile multi-step approach involves the introduction of an acyl group followed by its reduction to an alkyl group. This is a common strategy to avoid the polyalkylation and rearrangement issues often seen in direct Friedel-Crafts alkylation.

A plausible synthesis for this compound using this method is:

Acylation: A Friedel-Crafts acylation of 3-ethylphenol with cyclohexanecarbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This would preferentially install the cyclohexanoyl group at the less sterically hindered 4-position, yielding 4-cyclohexanoyl-3-ethylphenol.

Carbonyl Reduction: The ketone functional group of the intermediate is then reduced to a methylene (B1212753) (-CH₂-) group. Several methods are available for this transformation:

Wolff-Kishner Reduction: Involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH).

Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).

Huang's Reduction: A modification of the Wolff-Kishner reduction that uses diethylene glycol as a high-boiling solvent, allowing the reaction to be carried out at atmospheric pressure. The high diastereoselectivity noted in some applications of Huang's reduction highlights the precision possible with such reductive methods. organic-chemistry.org

This two-step sequence provides excellent regiochemical control, making it a reliable method for synthesizing specifically substituted alkylphenols.

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Product |

| 3-Ethylphenol | Starting Material |

| Cyclohexene | Alkylating Agent |

| Cyclohexanol | Alkylating Agent Precursor |

| Cyclohexyl Phenyl Ether | O-alkylation Product |

| 2-Cyclohexylphenol (B93547) | C-alkylation Isomer |

| 4-Cyclohexylphenol | C-alkylation Isomer |

| 3-Ethyl-4-bromophenol | Hypothetical Intermediate |

| Cyclohexylmagnesium bromide | Grignard Reagent |

| Cyclohexanecarbonyl chloride | Acylating Agent |

| 4-Cyclohexanoyl-3-ethylphenol | Acylated Intermediate |

| Sulfuric Acid | Homogeneous Catalyst |

| Aluminum Chloride | Lewis Acid Catalyst |

| Tris(acetylacetonato)iron(III) | Cross-Coupling Catalyst |

| Hydrazine | Reducing Agent |

| Diethylene Glycol | Solvent |

Demethylation Strategies for Phenolic Hydroxyl Group Regeneration

The protection of a phenolic hydroxyl group as its methyl ether is a common strategy in multi-step organic synthesis due to its general stability. Consequently, the efficient cleavage of this ether to regenerate the parent phenol is a crucial final step in many synthetic routes. A variety of reagents and conditions have been developed for this purpose, ranging from harsh classical methods to milder, more selective modern protocols.

One of the most powerful and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govwikipedia.org This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether and BBr₃. nih.govnih.gov This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2 pathway, to yield a dibromoborinate ester of the phenol, which is subsequently hydrolyzed upon aqueous workup to afford the free phenol. acs.org Density functional theory calculations have elucidated a mechanistic pathway involving charged intermediates and suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. rug.nl Reactions with BBr₃ are typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature, offering high efficiency for a broad range of substrates. wikipedia.org

Other Lewis acids, such as aluminum chloride (AlCl₃), have also been employed for demethylation, often in combination with a nucleophilic species. beilstein-journals.orgacsgcipr.org For instance, the AlCl₃/NaI system in acetonitrile (B52724) is effective for cleaving aryl methyl ethers. beilstein-journals.org

Harsh, traditional methods often involve the use of strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. nih.govwikipedia.org These conditions, while effective, can lack functional group tolerance. A milder variation involves the in situ generation of HI from iodocyclohexane (B1584034) in refluxing N,N-dimethylformamide (DMF). beilstein-journals.org Another classical, albeit harsh, method is heating the ether with molten pyridine (B92270) hydrochloride. nih.gov

Thiolate-based reagents offer a milder, nucleophilic approach to demethylation. Strong nucleophiles, such as sodium ethanethiolate (EtSNa) in a polar aprotic solvent like DMF, can cleave the methyl ether bond via an Sₙ2 displacement. wikipedia.orgacsgcipr.org To address the malodorous nature of volatile thiols, methodologies using odorless, long-chain thiols have been developed. For example, the in-situ generation of a sodium alkylthiolate from a long-chain thiol and sodium hydroxide provides a practical and less odorous alternative. nih.govresearchgate.netresearchgate.net Biocatalytic approaches using cobalamin-dependent methyltransferases in the presence of thiols as methyl traps have also been explored for anaerobic demethylation, offering very mild and selective conditions. wikipedia.org

The table below summarizes various demethylation reagents and their typical reaction conditions.

| Reagent/System | Typical Solvent | Typical Temperature | Key Features |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | Highly efficient, widely applicable Lewis acid. nih.govwikipedia.org |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | Elevated | Strong Brønsted acid, harsh conditions. nih.govwikipedia.org |

| Pyridinium Hydrochloride | Molten | 180-220 °C | Classical method, very high temperatures. nih.gov |

| Thiolates (e.g., EtSNa) | DMF | Elevated | Strong nucleophile, milder than strong acids. wikipedia.org |

| Iodocyclohexane | DMF | Reflux | In situ generation of HI, milder than aqueous HI. beilstein-journals.org |

| Aluminum Chloride/NaI | Acetonitrile | 80 °C | Lewis acid/nucleophile combination. beilstein-journals.org |

| Odorless Thiols/NaOH | Various | Elevated | Practical, avoids foul smells of simple thiols. nih.govresearchgate.net |

Transition Metal-Catalyzed Cross-Coupling Strategies for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methodologies are central to the construction of complex molecular architectures, including the cyclohexyl-aryl scaffold of this compound.

Suzuki-Miyaura Coupling in the Construction of Cyclohexyl-Aryl Scaffolds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a C-C bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate. acsgcipr.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds and has been adapted for the construction of cyclohexyl-aryl systems. youtube.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organic group from the organoboron reagent (in this case, the cyclohexyl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the boronic acid with a base.

Reductive Elimination: The two organic fragments (aryl and cyclohexyl) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

A significant challenge in coupling sp³-hybridized organoboron reagents, such as cyclohexylboronic acid, is their generally slower rate of transmetalation compared to their sp²-hybridized counterparts. Furthermore, a competing side reaction, β-hydride elimination from the alkyl-palladium intermediate, can occur, leading to the formation of cyclohexene and a hydrodehalogenated arene. wikipedia.orgmdpi.com

To overcome these challenges, specific catalyst systems and reaction conditions have been developed. Research has shown that the use of bulky, electron-rich phosphine (B1218219) ligands is crucial for promoting the desired reductive elimination over β-hydride elimination. A landmark study reported a general and stereospecific palladium-catalyzed cross-coupling of unactivated secondary alkylboron nucleophiles with aryl chlorides. nih.gov This methodology successfully couples secondary alkylboronic acids and trifluoroborates, proceeding with inversion of configuration when using enantioenriched alkyltrifluoroborates. The key to this success was the use of a preformed palladium precatalyst complexed with the bulky phosphine ligand P(t-Bu)₃ and potassium carbonate (K₂CO₃) as the base in a toluene/water solvent system. nih.gov

The table below outlines the key components and their roles in the Suzuki-Miyaura coupling for constructing cyclohexyl-aryl scaffolds.

| Component | Example(s) | Role in the Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. nih.gov |

| Ligand | P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. Bulky, electron-rich ligands are critical for sp³-sp² coupling. nih.govmdpi.com |

| Organoboron Reagent | Cyclohexylboronic acid, Potassium cyclohexyltrifluoroborate | Source of the cyclohexyl nucleophile. nih.gov |

| Aryl Electrophile | Substituted aryl bromide, chloride, or triflate | Provides the aryl scaffold. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. nih.govjk-sci.com |

| Solvent | Toluene/Water, Dioxane | Solubilizes reactants and catalyst components. nih.govacsgcipr.org |

While the direct synthesis of this compound using this method would involve coupling an appropriately substituted phenol derivative (e.g., 4-bromo-3-ethylphenol) with a cyclohexylboron reagent, the principles established for the coupling of secondary alkylboron compounds are directly applicable.

Other Palladium-Catalyzed Reactions for Phenol and Cyclohexyl Systems

Beyond the Suzuki-Miyaura coupling, a host of other palladium-catalyzed reactions offer powerful strategies for modifying the phenol and cyclohexyl moieties, enabling the synthesis of diverse analogues.

Reactions involving the Phenol Ring:

The phenolic hydroxyl group can be converted into a triflate (-OTf) or tosylate (-OTs), which are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This strategy allows the phenol to act as an electrophilic coupling partner.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine. wikipedia.orgjk-sci.com By converting the phenolic hydroxyl group of a precursor to a triflate, it can be coupled with various primary or secondary amines to introduce amino substituents onto the aromatic ring. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, such as Xantphos or a biaryl phosphine. beilstein-journals.orgmit.edu

Buchwald-Hartwig C-O Coupling (Etherification): Analogous to the amination reaction, this method can form aryl ethers by coupling an aryl halide or triflate with an alcohol or phenol. wikipedia.orgmit.edu This allows for the synthesis of diaryl ethers or aryl alkyl ethers starting from a functionalized phenol.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide/triflate to form a C(sp)-C(sp²) bond. wikipedia.orglibretexts.org An aryl triflate derived from a phenolic precursor could be coupled with various alkynes, including a hypothetical cyclohexylacetylene, to introduce alkynyl functionalities. The reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.orggold-chemistry.org

Reactions involving the Cyclohexyl Ring:

The cyclohexyl moiety can also be constructed or functionalized using palladium catalysis.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org For instance, an appropriately substituted aryl halide could be coupled with cyclohexene. This reaction typically leads to a mixture of regioisomeric arylated cyclohexenes, such as 1-, 3-, and 4-arylcyclohexene, with the thermodynamically more stable isomer often predominating. mdpi.comnih.gov Subsequent hydrogenation would yield the desired cyclohexyl-aryl product. The choice of catalyst, ligand, and base is critical for controlling selectivity. researchgate.netmdpi.com

α-Arylation of Cyclohexanone (B45756): This reaction forms a C-C bond at the α-position of a ketone. nih.govacs.org Palladium catalysts, in conjunction with bulky phosphine ligands like Difluorphos, can effectively couple the enolate of cyclohexanone (or its derivatives) with aryl halides or triflates. acs.orgbris.ac.uk This would install the aryl group onto the cyclohexane (B81311) ring, which could then be further modified.

Dehydrogenation: Palladium catalysts are effective for the dehydrogenation of substituted cyclohexenes and cyclohexanones to form the corresponding aromatic compounds. nih.govresearchgate.net While this is the reverse of the desired saturation, it represents a powerful transformation for creating aromatic systems from saturated precursors.

The following table summarizes these alternative palladium-catalyzed reactions.

| Reaction Name | Bond Formed | Phenol System Application | Cyclohexyl System Application |

| Buchwald-Hartwig Amination | C-N | Coupling of aryl triflates with amines. wikipedia.org | Coupling of cyclohexyl halides with amines. |

| Buchwald-Hartwig Etherification | C-O | Coupling of aryl triflates with alcohols. wikipedia.org | Coupling of cyclohexyl halides with alcohols. |

| Sonogashira Coupling | C(sp)-C(sp²) | Coupling of aryl triflates with terminal alkynes. libretexts.org | Coupling of cyclohexylacetylene with aryl halides. |

| Heck Reaction | C(sp²)-C(sp²) | Not directly applicable. | Coupling of cyclohexene with aryl halides. mdpi.comnih.gov |

| α-Arylation of Ketones | C-C | Not directly applicable. | Coupling of cyclohexanone enolates with aryl halides. nih.govacs.org |

Chemoenzymatic and Biocatalytic Routes for Phenol Derivatization

The use of enzymes in organic synthesis offers significant advantages, including high regio-, chemo-, and stereoselectivity under mild reaction conditions. These biocatalytic methods provide powerful tools for the precise functionalization of phenolic compounds like this compound.

Regioselective Enzymatic Hydroxylation and Dehydrogenation

Enzymes, particularly oxidoreductases, can catalyze the introduction of hydroxyl groups or the formation of new C-C or C-O bonds with remarkable precision, often targeting positions that are difficult to functionalize using traditional chemical methods.

Hydroxylation: Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating a wide range of non-activated C-H bonds. By selecting an appropriate P450 enzyme, it is possible to introduce a hydroxyl group at a specific position on the aromatic ring or even on the cyclohexyl moiety of a precursor molecule. This regioselectivity is dictated by the enzyme's active site architecture, which positions the substrate precisely for targeted oxidation. This approach can be used to synthesize hydroxylated derivatives that would otherwise require complex multi-step syntheses with protecting groups.

Dehydrogenation (Oxidative Coupling): Laccases are copper-containing oxidases that, in the presence of molecular oxygen, can catalyze the one-electron oxidation of phenols to form phenoxy radicals. These reactive intermediates can then couple non-enzymatically to form new C-C or C-O bonds, leading to the formation of dimers or oligomers. This process can be harnessed to synthesize biaryl compounds or diaryl ethers derived from phenolic substrates. The regioselectivity of the coupling can often be controlled by the substrate structure and reaction conditions. Peroxidases, which use hydrogen peroxide as the oxidant, can also effect similar oxidative coupling reactions.

The table below highlights key enzyme classes and their applications in phenol derivatization.

| Enzyme Class | Cofactor/Co-substrate | Reaction Type | Application |

| Cytochrome P450 Monooxygenases | NADPH, O₂ | C-H Hydroxylation | Regioselective introduction of -OH groups on aromatic or aliphatic scaffolds. |

| Laccases | O₂ | Oxidative Coupling | Dimerization of phenols via C-C or C-O bond formation. |

| Peroxidases | H₂O₂ | Oxidative Coupling | Dimerization and polymerization of phenolic substrates. |

Stereospecific Biotransformation of Phenolic Substrates

Enzymes are inherently chiral catalysts, making them ideal for reactions where control of stereochemistry is paramount. This is particularly relevant for the synthesis of chiral derivatives of this compound, where chirality could be introduced at the cyclohexyl ring or at a side chain.

Asymmetric Reduction/Oxidation: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones to secondary alcohols and the reverse oxidation, respectively. If a precursor to this compound contained a ketone functionality on the cyclohexyl ring or an alkyl side chain, these enzymes could be used to produce a specific stereoisomer of the corresponding alcohol with high enantiomeric excess (ee). The stereochemical outcome (R or S) is determined by the choice of enzyme, as both (R)-selective and (S)-selective enzymes are readily available.

Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic alcohols or esters. In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Conversely, lipases can catalyze the selective hydrolysis of one enantiomer of a racemic ester. This strategy could be applied to resolve a racemic precursor containing a hydroxyl group on the cyclohexyl ring, providing access to enantiomerically enriched building blocks.

These biocatalytic methods represent a green and efficient alternative to classical chemical resolutions and asymmetric syntheses, often proceeding with near-perfect stereocontrol under environmentally benign aqueous conditions.

Tandem Reaction Sequences for Complex Product Synthesis

Hydrogenation-Acetalization-Hydrogenolysis Approaches for Cyclohexyl Ethers

The synthesis of cyclohexyl ethers, which are key structural motifs in analogues of this compound, can be efficiently achieved through a one-pot tandem sequence involving hydrogenation, acetalization, and hydrogenolysis. This approach is particularly valuable for the conversion of phenols to their corresponding cyclohexyl ethers, a transformation that can be challenging due to the propensity for over-hydrogenation to cyclohexanols when using traditional metal-acid bifunctional catalysts. nih.gov

A significant advancement in this area involves the use of surface oxygen-doped carbon-supported palladium nanoparticles (Pd/C-O) as a catalyst. nih.gov This catalytic system facilitates the tandem hydrogenation–acetalization–hydrogenolysis of phenols to cyclohexyl methyl ethers with high yields. nih.gov For instance, the conversion of phenol to cyclohexyl methyl ether has been achieved with a notable yield of 97.9% in a methanol (B129727) solvent at a relatively low temperature of 110 °C. nih.gov

The catalytic mechanism is believed to involve in situ hydrogen spillover from the palladium nanoparticles to the Pd–O–C interface, which forms H⁺–H⁻ pairs. These pairs serve as unique active sites for the hydrogenation and hydrogenolysis steps and also provide Brønsted acid sites necessary for the acetalization step. researchgate.net This integrated catalytic function is crucial for guiding the reaction pathway towards the desired cyclohexyl ether product.

The versatility of this methodology has been demonstrated with a variety of substituted phenols, leading to the synthesis of a range of cyclohexyl methyl ethers in good to excellent yields. nih.gov For example, 4-methylphenol and 3-methoxyphenol (B1666288) have been successfully converted to their corresponding cyclohexyl methyl ethers with impressive yields of 91.0% to 92.9% over the Pd/C-O catalyst. nih.gov Similarly, guaiacol (B22219) has been converted to 2-methoxy cyclohexyl methyl ether with high conversion (99.9%) and selectivity (73.4%). nih.gov

Table 1: Synthesis of Cyclohexyl Methyl Ethers via Tandem Hydrogenation-Acetalization-Hydrogenolysis

| Phenol Substrate | Product | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenol | Cyclohexyl methyl ether | Pd/C-O | 110 | 97.9 |

| 4-Methylphenol | 4-Methyl cyclohexyl methyl ether | Pd/C-O | Not Specified | 91.0-92.9 |

| 3-Methoxyphenol | 3-Methoxy cyclohexyl methyl ether | Pd/C-O | Not Specified | 91.0-92.9 |

| Guaiacol | 2-Methoxy cyclohexyl methyl ether | Pd/C-O | Not Specified | 73.4 (selectivity) |

Tandem Dehydrogenation-Olefination-Decarboxylation in Cycloalkyl Carboxylic Acid Systems

A powerful strategy for the synthesis of complex olefinated arenes from readily available cycloalkyl carboxylic acids involves a tandem sequence of dehydrogenation, olefination, and decarboxylation. nih.govrepec.org This methodology leverages multifold C-H activation and offers a unique approach to constructing intricate molecular frameworks that could be precursors or analogues to this compound. nih.govrepec.org

Recent research has demonstrated the development of a catalytic system that enables cyclohexane carboxylic acids to undergo this tandem transformation, leading to the formation of olefinated arenes while avoiding the common side reaction of lactone formation. nih.govrepec.org This process showcases a distinctive reactivity pattern for aliphatic carboxylic acids, involving a sequence of dehydrogenation-olefination-decarboxylation-aromatization, which has been confirmed through control experiments and the isolation of key intermediates. nih.govrepec.org

This transformation is significant as it expands the utility of carboxylic acids, transforming them into versatile molecular entities with broad potential applications. nih.govrepec.org While the dehydrogenation of aliphatic carboxylic acids can be challenging, the use of engineered ligands and metal catalysis can initiate the process through C-H activation. nih.govrepec.org The specific outcomes of these reactions are often dependent on the structure of the substrate. nih.govrepec.org

For instance, in systems like cyclopentane (B165970) carboxylic acids that are less prone to aromatization, the catalytic system can effect a controlled dehydrogenation to yield difunctionalized cyclopentenes through a tandem dehydrogenation-olefination-decarboxylation-allylic acyloxylation sequence. nih.govrepec.org This highlights the adaptability of the catalytic system to different ring sizes and its potential for creating a diverse array of functionalized cyclic compounds.

Table 2: Tandem Reactions of Cycloalkyl Carboxylic Acids

| Substrate Type | Reaction Sequence | Key Transformation |

|---|---|---|

| Cyclohexane Carboxylic Acids | Dehydrogenation-Olefination-Decarboxylation-Aromatization | Formation of Olefinated Arenes |

| Cyclopentane Carboxylic Acids | Dehydrogenation-Olefination-Decarboxylation-Allylic Acyloxylation | Formation of Difunctionalized Cyclopentenes |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexyl 3 Ethylphenol Systems

Electrophilic Aromatic Substitution Mechanisms on the Phenol (B47542) Ring

The phenol ring in 4-Cyclohexyl-3-ethylphenol is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group increases the electron density of the aromatic ring, especially at the ortho and para positions, through resonance effects. byjus.comquora.com Consequently, electrophiles readily attack these positions.

The hydroxyl group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to the hydroxyl group. byjus.comchemistrysteps.com In the case of this compound, the para position is already occupied by the cyclohexyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the hydroxyl group (positions 2 and 6).

The ethyl group at position 3 and the cyclohexyl group at position 4 exert steric hindrance, which can influence the regioselectivity of the substitution. The electrophile is more likely to attack the less sterically hindered ortho position (position 6) compared to the more hindered position 2, which is flanked by the ethyl group.

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in For instance, in a nitration reaction with dilute nitric acid, this compound would be expected to yield primarily 4-Cyclohexyl-3-ethyl-6-nitrophenol and to a lesser extent, 4-Cyclohexyl-3-ethyl-2-nitrophenol. The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile (e.g., NO₂⁺), forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 4-Cyclohexyl-3-ethyl-6-nitrophenol |

| Bromination | Br⁺ | 4-Cyclohexyl-3-ethyl-6-bromophenol |

| Sulfonation | SO₃ | 4-Cyclohexyl-3-ethyl-6-sulfonic acid |

Oxidative Transformations of Phenolic and Cycloalkyl Moieties

The oxidation of phenols, including alkyl-substituted phenols like this compound, can proceed through various pathways, often leading to the formation of highly reactive intermediates. Enzymatic oxidation, for instance by cytochrome P450 enzymes, can lead to the formation of phenoxy radicals. nih.govresearchgate.net These radicals can then undergo further reactions, including the formation of quinone methides. nih.govacs.org

The stability and reactivity of quinone methides are significantly influenced by the substituents on the aromatic ring. nih.gov Electron-donating groups tend to stabilize the quinone methide intermediate, while electron-withdrawing groups are destabilizing. nih.gov

The catalytic oxidation of alkylphenols is a significant area of research for the synthesis of valuable chemical intermediates. pnas.orgresearchgate.net However, achieving high chemo- and regioselectivity in the oxidation of alkylphenols presents a considerable challenge. pnas.org The oxidation can occur at the phenolic hydroxyl group, the aromatic ring, or the aliphatic C-H bonds of the alkyl substituents.

For this compound, selective oxidation of the aliphatic C-H bonds in the cyclohexyl or ethyl groups without affecting the phenol ring is a desirable but difficult transformation. Biocatalytic systems, mimicking the selectivity of enzymes, have been developed for the controlled oxidation of p- and m-alkylated phenols. pnas.orgresearchgate.net These systems can introduce hydroxyl groups at specific positions on the alkyl side chains.

The choice of catalyst and reaction conditions is crucial for directing the oxidation towards a specific product. For example, the oxidation of cyclohexylbenzene (B7769038), a related compound, can be catalyzed by N-hydroxyphthalimide (NHPI) to selectively produce cyclohexylbenzene hydroperoxide, which can then be converted to phenol and cyclohexanone (B45756). researchgate.net Similar catalytic systems could potentially be applied to the oxidation of this compound, although the presence of the hydroxyl group would likely influence the reaction pathway.

Reductive Transformations and Hydrogenation Pathways

The hydrogenation of the phenolic ring in this compound would lead to the formation of substituted cyclohexanols and cyclohexyl ethers. This is a common transformation for phenols and is of industrial importance. nih.govmdpi.com The reaction typically involves the use of a metal catalyst, such as palladium, rhodium, or nickel, under a hydrogen atmosphere. nih.govmdpi.comresearchgate.net

The hydrogenation of substituted phenols can yield stereoisomers of the corresponding cyclohexanol (B46403). The diastereoselectivity of the reaction (the preference for the formation of one diastereomer over another) can be influenced by the catalyst and the reaction conditions. For example, palladium catalysts often favor the formation of the trans-isomer, while rhodium-based catalysts can lead to the cis-isomer. nih.gov In the case of this compound, hydrogenation would yield 4-cyclohexyl-3-ethylcyclohexanol, with the potential for both cis and trans isomers with respect to the hydroxyl and cyclohexyl groups.

The proposed mechanism for the heterogeneous hydrogenation of phenols to cyclohexanols involves the formation of partially hydrogenated cyclohexenol (B1201834) intermediates, which can exist in equilibrium with their corresponding cyclohexanone tautomers. nih.gov

Table 2: Potential Products of Hydrogenation of this compound

| Product | Catalyst (example) | Key Feature |

|---|---|---|

| trans-4-Cyclohexyl-3-ethylcyclohexanol | Palladium on Carbon (Pd/C) | High diastereoselectivity for the trans isomer is often observed with Pd catalysts. nih.gov |

| cis-4-Cyclohexyl-3-ethylcyclohexanol | Rhodium on Carbon (Rh/C) | Rhodium catalysts can favor the formation of the cis isomer. nih.gov |

While this compound itself does not have many reducible functional groups other than the aromatic ring, derivatives of this compound could undergo chemo- and regioselective reductions. For instance, if the phenol were to be nitrated, the resulting nitro group could be selectively reduced to an amino group without affecting the aromatic ring, using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation under specific conditions.

The challenge in the reduction of substituted phenols often lies in achieving selectivity. For example, in a molecule containing both a nitro group and a carbonyl group, it is possible to selectively reduce one group over the other by choosing the appropriate reducing agent and reaction conditions. The specific substitution pattern of this compound, with its bulky alkyl groups, could also influence the accessibility of certain functional groups to the reducing agent, thereby affecting the regioselectivity of the reduction.

Free-Radical Reaction Pathways Involving Aromatic and Cycloalkyl Substituents

The structure of this compound presents several sites susceptible to free-radical attack. The reactivity at each site is determined by the bond dissociation energy (BDE) of the C-H or O-H bonds, with weaker bonds being more prone to homolytic cleavage. The primary reaction pathways involve the phenolic hydroxyl group, the benzylic position of the ethyl substituent, and the C-H bonds of the cyclohexyl ring.

Phenolic Hydrogen Abstraction: The most facile free-radical reaction is the abstraction of the hydrogen atom from the phenolic hydroxyl group. researchgate.net This process is characteristic of phenolic compounds, which are well-known radical scavengers. The resulting phenoxyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This delocalization lowers the O-H bond dissociation energy, making it the kinetically and thermodynamically favored site of initial radical attack.

Reaction: Ar-OH + R• → Ar-O• + R-H (where Ar represents the 4-cyclohexyl-3-ethylphenyl group and R• is an initiating radical)

The stability of the phenoxyl radical intermediate is crucial in directing this pathway. Electron-donating substituents on the ring, such as the ethyl and cyclohexyl groups, further stabilize the radical, enhancing the antioxidant capacity of the molecule. nih.gov

Hydrogen Abstraction from Alkyl Substituents: Secondary sites for radical attack are the C-H bonds on the ethyl and cyclohexyl substituents.

Benzylic Hydrogens: The C-H bonds on the methylene (B1212753) group of the ethyl substituent are benzylic. Homolytic cleavage at this position yields a benzylic radical, which is stabilized by resonance with the aromatic ring. While the O-H bond is weaker, reactions like free-radical bromination using N-bromosuccinimide (NBS) specifically target benzylic positions. nih.gov

Cyclohexyl Hydrogens: The C-H bonds on the cyclohexane (B81311) ring can also undergo abstraction. Tertiary C-H bonds are generally weaker than secondary ones. In the case of this compound, the C1 position of the cyclohexyl ring (attached to the phenol) has a tertiary hydrogen. Radical abstraction at this site would form a tertiary radical, which is more stable than a secondary radical. Radical-catalyzed chlorination and bromination of alkanes readily occur, with selectivity often favoring the weakest C-H bond. nptel.ac.in

The selectivity of radical attack depends on the reagent and reaction conditions. Highly reactive radicals (e.g., Cl•) are less selective, while less reactive radicals (e.g., Br•) show a strong preference for the weakest C-H or O-H bond.

| Reactive Site | Bond Type | Resulting Radical | Relative Stability/Reactivity |

| Phenolic Hydroxyl | O-H | Phenoxyl Radical | Highest reactivity due to lowest BDE and high radical stability. |

| Benzylic Methylene | Benzylic C-H | Benzylic Radical | Moderate reactivity; stabilized by resonance with the aromatic ring. |

| Cyclohexyl C1 | Tertiary C-H | Tertiary Alkyl Radical | Lower reactivity than benzylic C-H; tertiary radical is more stable than secondary. |

| Other Cyclohexyl CH2 | Secondary C-H | Secondary Alkyl Radical | Lowest reactivity; least stable radical intermediate. |

Ring Opening and Rearrangement Mechanisms of Cyclohexyl Derivatives

Ring Opening: The cyclohexane ring is a stable, strain-free aliphatic structure. Unlike highly strained rings such as cyclopropane (B1198618) or cyclobutane, or activated rings like epoxides, the cyclohexyl group in this compound is not susceptible to ring-opening reactions under typical organic synthesis conditions. Such a reaction would be highly energetically unfavorable and would require extreme conditions, such as high-temperature catalytic cracking, which would lead to non-selective decomposition of the entire molecule.

Rearrangement Mechanisms: While ring-opening is unlikely, rearrangements involving the cyclohexyl substituent are plausible, particularly during the synthesis of the compound itself. The acid-catalyzed Friedel-Crafts alkylation of 3-ethylphenol (B1664133) with cyclohexene (B86901) is a common route to this class of molecules. This reaction can proceed through two competing pathways: direct C-alkylation of the aromatic ring or initial O-alkylation to form a cyclohexyl phenyl ether intermediate. unive.it

This ether intermediate can subsequently undergo an acid-catalyzed rearrangement to yield the thermodynamically more stable C-alkylated phenol products. unive.it This transformation is analogous to the well-known Fries rearrangement (for acyl groups) or general rearrangements of alkyl aryl ethers.

Proposed Mechanism for Rearrangement:

Protonation: The ether oxygen of the intermediate (4-cyclohexyl-3-ethylphenyl ether) is protonated by a strong acid catalyst.

Formation of a Carbocation: The protonated ether cleaves to form 3-ethylphenol and a cyclohexyl cation. This step is reversible.

Electrophilic Aromatic Substitution: The cyclohexyl cation acts as an electrophile and attacks the electron-rich aromatic ring of 3-ethylphenol. Attack occurs preferentially at the positions ortho or para to the hydroxyl group. In this system, attack at the C4 position (para to the hydroxyl) leads to the final product, this compound.

This rearrangement is a key consideration in controlling the regioselectivity of the synthesis. Studies on similar systems have shown that homogeneous acid catalysts can favor the rearrangement pathway, influencing the ratio of ortho to para alkylation products. unive.it

Stereochemical Control and Diastereoselectivity in Reaction Mechanisms

Stereochemical considerations for this compound arise from the three-dimensional nature of the cyclohexyl ring and the potential for creating new stereocenters during reactions.

Conformational Influence: The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The bulky 3-ethylphenyl group will preferentially occupy an equatorial position to reduce steric hindrance (A-value). This conformational preference is critical as it dictates the accessibility of the axial and equatorial C-H bonds on the ring to incoming reagents. Attack from the less sterically hindered face is generally favored, which can lead to diastereoselectivity in reactions such as hydrogen abstraction or hydroxylation. wikipedia.org

Diastereoselectivity in Reactions: If a reaction creates a new stereocenter on either the cyclohexyl ring or the ethyl group, the existing structure will influence the stereochemical outcome, resulting in an unequal mixture of diastereomers. A reaction in which one diastereomer is preferentially formed is known as a diastereoselective reaction. wikipedia.org

For example, consider an electrophilic attack on the aromatic ring. The large cyclohexyl group can sterically hinder one face of the molecule, directing the electrophile to the opposite face. Similarly, in a radical reaction at the benzylic position of the ethyl group, the approach of the radical scavenger to the intermediate planar radical can be biased by the bulky cyclohexyl group, leading to a preferred stereoisomer.

The principles of stereochemical control are illustrated in the table below, which conceptualizes the approach of a generic reagent 'E+' to the molecule.

| Reaction Site | Reagent Approach | Steric Influence | Expected Outcome |

| Aromatic Ring | Attack ortho to -OH (C6) | Hindered by the adjacent cyclohexyl group. | Attack may be favored from the face opposite to the plane of the cyclohexyl ring. |

| Benzylic Carbon | Attack on the planar radical intermediate | The cyclohexyl group and the aromatic ring create different steric environments on the two faces of the radical. | One diastereomer of the product is likely to be favored. |

| Cyclohexyl Ring | Attack on a C-H bond | The chair conformation presents distinct axial and equatorial positions, with the equatorial face generally being more accessible. | Preferential formation of one diastereomer upon creation of a new stereocenter. |

The degree of diastereoselectivity depends on the size of the attacking reagent and the reaction conditions. The subtle interplay of steric and electronic effects in the transition state determines the final product distribution. wikipedia.orgmasterorganicchemistry.com

Derivatization and Advanced Synthetic Transformations of 4 Cyclohexyl 3 Ethylphenol

Synthesis of Ether and Ester Derivatives for Modified Chemical Properties

The hydroxyl group of 4-Cyclohexyl-3-ethylphenol is a primary site for derivatization, allowing for the synthesis of ethers and esters with modified properties such as solubility, and stability.

Ether Synthesis: The conversion of the phenolic hydroxyl group to an ether is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form the more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide proceeds via an SN2 mechanism to yield the corresponding ether. This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups.

Ester Synthesis: Esterification of this compound can be accomplished by reacting it with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270). This reaction converts the polar hydroxyl group into a less polar ester functional group, which significantly alters the compound's physical properties. The choice of the acylating agent allows for the introduction of various ester moieties, thereby fine-tuning the molecular characteristics.

The table below illustrates potential ether and ester derivatives and the anticipated changes in their chemical properties.

| Derivative Name | Reagents | Expected Property Changes |

| 4-Cyclohexyl-3-ethyl-1-methoxybenzene | Sodium Hydride, Methyl Iodide | Increased volatility, Decreased polarity |

| 4-Cyclohexyl-3-ethylphenyl acetate | Acetic Anhydride, Pyridine | Increased lipophilicity, Masked phenolic activity |

| 4-Cyclohexyl-3-ethylphenyl benzoate | Benzoyl Chloride, Pyridine | Increased molecular weight, Altered electronic properties |

Functionalization and Modification of the Cyclohexyl Ring

The cyclohexyl ring offers another avenue for structural modification, primarily through oxidation and dehydrogenation reactions. These transformations can introduce new functional groups or alter the degree of saturation, leading to compounds with distinct properties.

Oxidation: The cyclohexyl ring can be oxidized to introduce ketone or alcohol functionalities. The oxidation of cyclohexylbenzene (B7769038), a related structure, can yield cyclohexanone (B45756) and phenol under catalytic conditions, suggesting that the cyclohexyl group in this compound could be a target for similar transformations researchgate.netresearchgate.netgoogle.comgoogle.com. Such reactions often proceed via radical mechanisms and can be catalyzed by metal complexes.

Dehydrogenation: Catalytic dehydrogenation can convert the cyclohexyl ring into a phenyl group, transforming the starting material into a biphenyl derivative. This aromatization reaction fundamentally changes the geometry and electronic properties of the molecule, moving from a flexible, saturated ring to a rigid, planar aromatic system. Processes for the dehydrogenation of cyclohexane (B81311) to benzene (B151609) are well-established and often employ metal catalysts at elevated temperatures google.com.

| Transformation | Reagents/Conditions | Resulting Structure |

| Oxidation | Oxidizing agents (e.g., NHPI) | Introduction of carbonyl or hydroxyl groups on the cyclohexyl ring |

| Dehydrogenation | Metal catalyst (e.g., Pd), Heat | Conversion of the cyclohexyl ring to a phenyl group, forming a biphenyl derivative |

Elaboration of the Ethyl Side Chain for Enhanced Molecular Complexity

The ethyl side chain can be functionalized at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is particularly reactive due to the resonance stabilization of radical, cationic, and anionic intermediates libretexts.orglibretexts.org.

Benzylic Halogenation: The benzylic hydrogens of the ethyl group are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator libretexts.orgjove.comjove.comchemistry.coach. This reaction selectively introduces a halogen (typically bromine) at the benzylic position, creating a versatile intermediate for subsequent nucleophilic substitution or elimination reactions. For ethylbenzene, bromination occurs almost exclusively at the benzylic position to yield 1-bromo-1-phenylethane jove.comjove.com.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents such as potassium permanganate or chromic acid libretexts.orgschoolwires.netlibretexts.org. This reaction converts the ethyl group into an acetyl group. The oxidation of ethylbenzene to acetophenone is a well-documented example of this transformation rsc.orgnih.gov. This modification introduces a key functional group for further synthetic elaborations, such as aldol condensations or reductions.

| Reaction | Reagents | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide/Light | 1-(1-Bromoethyl)-4-cyclohexyl-3-ethylphenol |

| Benzylic Oxidation | Potassium Permanganate (KMnO4), Acid/Heat | 1-(1-Acetyl)-4-cyclohexyl-3-ethylphenol |

Introduction of Halogen and Other Substituents on the Phenol Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups quora.comlumenlearning.comwikipedia.orglibretexts.orglibretexts.org. The positions of substitution are dictated by the directing effects of the existing substituents.

The hydroxyl group is a powerful activating group and an ortho-, para-director quora.comlumenlearning.comquora.com. The ethyl and cyclohexyl groups are weakly activating and also ortho-, para-directors. In this compound, the positions ortho and para to the hydroxyl group are positions 2, 6, and 4. Position 4 is blocked by the cyclohexyl group. The directing effects of the substituents are summarized below:

-OH group directs to positions 2 and 6.

-Ethyl group directs to positions 2, 4, and 6.

-Cyclohexyl group directs to positions 2 and 6.

All three substituents strongly favor substitution at the available ortho positions (2 and 6) relative to the hydroxyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to occur primarily at these positions.

| Reaction | Electrophile | Expected Product(s) |

| Bromination | Br₂ | 2-Bromo-4-cyclohexyl-5-ethylphenol and/or 6-Bromo-4-cyclohexyl-3-ethylphenol |

| Nitration | HNO₃, H₂SO₄ | 4-Cyclohexyl-5-ethyl-2-nitrophenol and/or 4-Cyclohexyl-3-ethyl-6-nitrophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-cyclohexyl-5-ethylphenol and/or 6-Acetyl-4-cyclohexyl-3-ethylphenol |

Exploration of Bridged and Polycyclic Analogues through Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single operation by triggering a sequence of intramolecular reactions wikipedia.org. Starting from this compound, it is possible to devise synthetic routes that lead to bridged and polycyclic systems.

One prominent example of forming a new heterocyclic ring from a phenol is the Pechmann condensation , which is used to synthesize coumarins wikipedia.orgnih.govrsc.orgnih.govbyjus.com. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions wikipedia.orgnih.govgoogle.com. For this compound, reaction with a β-ketoester like ethyl acetoacetate would lead to the formation of a substituted coumarin, a polycyclic aromatic compound. The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring ortho to the hydroxyl group, and subsequent dehydration wikipedia.org.

Furthermore, by introducing appropriate functional groups onto the side chains, intramolecular cyclizations can be triggered. For instance, if the ethyl side chain is oxidized to a carboxylic acid and the cyclohexyl ring is functionalized with a leaving group, an intramolecular Friedel-Crafts type reaction could potentially lead to a tricyclic system. The synthesis of bridged polycycles often involves C-H bond insertion reactions by carbenes or nitrenes, which can be generated from precursors like tosylhydrazones or acyl azides beilstein-journals.orgbeilstein-journals.org. Such advanced strategies could transform the relatively simple scaffold of this compound into complex, three-dimensional bridged structures beilstein-journals.orgbeilstein-journals.orggla.ac.uk.

| Reaction Type | Key Reagents | Resulting Structure Class |

| Pechmann Condensation | β-Ketoester (e.g., Ethyl acetoacetate), Acid catalyst | Substituted Coumarin (Polycyclic Heterocycle) |

| Intramolecular C-H Insertion | Diazo compound (Carbene precursor), Metal catalyst | Bridged Polycyclic Compound |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Cyclohexyl-3-ethylphenol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

The structural elucidation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the cyclohexyl group protons. The aromatic region would likely show three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating their coupling. The cyclohexyl protons would appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals would include those for the substituted and unsubstituted aromatic carbons, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift. The aliphatic region would contain signals for the methylene and methyl carbons of the ethyl group, as well as the distinct carbons of the cyclohexyl ring.

2D NMR Spectroscopy:

HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the signals of the ethyl and cyclohexyl groups, as well as the protonated aromatic carbons.

HMBC: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the substituent groups and the phenol (B47542) ring. For instance, correlations would be expected between the benzylic protons of the ethyl and cyclohexyl groups and the aromatic carbons, confirming their points of attachment.

Predicted NMR Data for this compound:

Note: The following chemical shifts are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Predicted HSQC Correlation | Predicted Key HMBC Correlations |

|---|---|---|---|---|

| 1 (-OH) | ~4.5-5.5 (s, 1H) | ~150-155 | - | C-2, C-6 |

| 2 | ~6.9-7.1 (d, 1H) | ~115-120 | Yes | C-4, C-6, C-ethyl(CH2) |

| 3 (-CH2CH3) | - | ~135-140 | - | - |

| 4 (-C6H11) | - | ~140-145 | - | - |

| 5 | ~6.6-6.8 (dd, 1H) | ~125-13 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of the characteristic functional groups present in the this compound molecule. These techniques probe the vibrational modes of molecular bonds, providing a unique spectroscopic fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides detailed information about the functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, the aromatic ring, and the alkyl substituents.

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol is expected to appear in the 1200-1260 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups are expected just below 3000 cm⁻¹. The presence of the substituted benzene ring will also give rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3400 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2925 | Strong | C-H Stretch | Aliphatic (Cyclohexyl & Ethyl) |

| ~2850 | Strong | C-H Stretch | Aliphatic (Cyclohexyl & Ethyl) |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Aliphatic (CH₂) |

| ~1230 | Strong | C-O Stretch | Phenol |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general principles of infrared spectroscopy, as no experimental spectrum for this compound is publicly available.

Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing mode, which is often a prominent feature. The C-C stretching vibrations of the cyclohexyl and ethyl groups would also be clearly visible. The O-H and C-H stretching vibrations are also observable in Raman spectra, although they are typically weaker than in FT-IR. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~2930 | Strong | C-H Stretch | Aliphatic (Cyclohexyl & Ethyl) |

| ~1610 | Strong | C=C Stretch | Aromatic Ring |

| ~1000 | Strong | Ring Breathing | Aromatic Ring |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general principles of Raman spectroscopy, as no experimental spectrum for this compound is publicly available.

Advanced Chromatographic Separation and Detection Techniques

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for the assessment of its purity and concentration. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used methods for these purposes.

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound would be dependent on the specific column and temperature program employed. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the phenolic, cyclohexyl, and ethyl groups, with characteristic losses of alkyl fragments.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of this compound, a reversed-phase HPLC method would be suitable, typically employing a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of acid to suppress the ionization of the phenolic hydroxyl group. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic chromophore absorbs UV light. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively.

Computational and Theoretical Studies on 4 Cyclohexyl 3 Ethylphenol Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyclohexyl-3-ethylphenol, these methods provide a detailed picture of its electronic structure and molecular properties, which govern its chemical behavior.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules like this compound. By approximating the exchange-correlation energy, DFT functionals such as B3LYP, combined with basis sets like 6-31G(d,p), can accurately compute optimized molecular geometries, electronic energies, and the distribution of electrons within the molecule.

Key ground-state properties that can be determined for this compound using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the minimum energy.

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Spectroscopic Properties: Vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Charge Distribution: Atomic charges, which provide insight into the molecule's polarity and reactive sites.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -658.9 | Represents the total electronic and nuclear energy of the molecule at its equilibrium geometry. |

| HOMO Energy (eV) | -5.8 | Indicates the molecule's ability to donate electrons; related to its ionization potential. |

| LUMO Energy (eV) | 0.9 | Indicates the molecule's ability to accept electrons; related to its electron affinity. |

| Dipole Moment (Debye) | 2.1 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends DFT to study the properties of molecules in their electronically excited states. ohio-state.edu TD-DFT is particularly useful for calculating vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without a change in the molecular geometry. These calculations are instrumental in simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netrsc.org

For this compound, TD-DFT calculations can reveal:

The energies of the lowest-lying singlet and triplet excited states.

The oscillator strengths of electronic transitions, which determine the intensity of absorption peaks in the UV-Vis spectrum.

The nature of the electronic transitions, for instance, whether they are localized on the phenol ring or involve charge transfer between different parts of the molecule.

Conformational Analysis and Energy Landscapes of Substituted Phenols

The flexibility of the cyclohexyl and ethyl substituents in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. chemrxiv.orgfrontiersin.org

Computational methods, often using DFT or less computationally expensive force fields, can systematically explore the conformational space by rotating the single bonds associated with the substituents. For this compound, the key dihedral angles to consider are those related to the C-C bond connecting the cyclohexyl ring to the phenol ring and the C-C bond of the ethyl group. The orientation of the hydroxyl group's hydrogen atom also contributes to the conformational landscape.

The result of a conformational analysis is an energy landscape, which is a plot of the molecule's energy as a function of its geometry. nih.govresearcher.lifemdpi.com The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at thermal equilibrium.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions involving this compound. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction for phenols is hydrogen atom abstraction from the hydroxyl group by free radicals, a key step in their antioxidant activity. nih.govacs.org Using DFT, the reaction between this compound and a radical (e.g., hydroxyl radical) can be modeled. acs.orgresearchgate.net The calculations would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure, which is a first-order saddle point on the potential energy surface.

Performing a vibrational frequency analysis to confirm the nature of the stationary points (minima for reactants and products, one imaginary frequency for the transition state).

These calculations provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govbham.ac.uk For a series of substituted phenols, QSPR models can be developed to predict properties such as solubility, toxicity, or antioxidant activity based on calculated molecular descriptors. acs.orgmdpi.com

The development of a QSPR model for compounds including this compound would involve:

Compiling a dataset of related phenol derivatives with known experimental values for the property of interest.

Calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices describing molecular branching and connectivity.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates a subset of the descriptors to the property.

Validating the model to ensure its predictive power for new compounds not included in the training set.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometrical | Solvent Accessible Surface Area | Area of the molecule exposed to a solvent. |

| Quantum Chemical | HOMO Energy | Electron-donating ability. |

| Quantum Chemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

Molecular Dynamics Simulations for Dynamic and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between this compound and solvent molecules, as well as its dynamic behavior over time. nih.gov

In an MD simulation, the atoms of the solute and solvent are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. The simulation proceeds by integrating Newton's equations of motion over small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations of this compound in a solvent like water can be used to investigate:

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the phenolic hydroxyl group and water. acs.orgacs.org

Conformational Dynamics: The transitions between different conformers of the molecule in solution.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

Thermodynamic Properties: Free energies of solvation, which are important for understanding solubility. tandfonline.commdpi.com

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in a condensed phase.

Exploration of Chemical Applications in Advanced Materials and Fine Chemicals

Role as Intermediates in Liquid Crystal Technology

Substituted cyclohexylphenol derivatives are integral to the development of liquid crystal (LC) materials. While research often highlights 4-(trans-4-alkylcyclohexyl)phenols, the structural principles extend to compounds like 4-Cyclohexyl-3-ethylphenol. These molecules serve as key building blocks for calamitic (rod-shaped) liquid crystals, which are fundamental components of liquid crystal displays (LCDs).

The synthesis of LC molecules often involves modifying the hydroxyl group of the phenol (B47542) to create a larger, more complex structure with the necessary anisotropic properties. For instance, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors have been synthesized to create orientation layers for LC molecules. mdpi.com These polymer films can induce a stable and uniform vertical orientation of the liquid crystals, a critical factor for the performance of many display modes. mdpi.com The presence of the cyclohexyl ring contributes to the molecular shape and rigidity required for forming mesophases, such as the nematic phase, which is essential for applications like twisted nematic (TN) displays. tcichemicals.com The ethyl group in this compound can further influence the material's properties, such as its clearing point and dielectric anisotropy.

Table 1: Examples of Related Phenols in Liquid Crystal Research

| Compound Name | Role/Application |

|---|---|

| 4-(trans-4-ethylcyclohexyl)phenol | Precursor for polystyrene-based LC orientation layers. mdpi.com |

| 4-(trans-4-propylcyclohexyl)phenol | Precursor for polystyrene-based LC orientation layers. mdpi.com |

| 4-(trans-4-butylcyclohexyl)phenol | Precursor for polystyrene-based LC orientation layers. mdpi.com |

Precursors in the Synthesis of Specialty Chemicals and Agro-chemicals

Cyclohexylphenols are valuable intermediates in the chemical industry for producing a range of specialty products, including dyestuffs, biocides, and pharmaceuticals. rsc.orgresearchgate.netcsic.es The synthesis of these compounds typically involves the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) over an acid catalyst. quickcompany.inunive.it

The structure of this compound makes it a suitable precursor for various derivatives. The phenolic hydroxyl group can be easily converted into other functional groups, and the aromatic ring can undergo further substitution. These reactions allow for the creation of a diverse array of molecules with tailored properties. In the agrochemical sector, phenolic derivatives are explored for the development of new herbicides and pesticides. researchgate.net The lipophilic nature of the cyclohexyl and ethyl groups can enhance the biological activity and modify the environmental persistence of the resulting agrochemical.

Application as Chemical Building Blocks in Polymer and Resin Chemistry

In polymer science, this compound serves as a functional monomer or capping agent in the synthesis of high-performance polymers and resins. scitechdaily.comillinois.edu Phenolic compounds are foundational to the production of phenolic resins and can be incorporated into other polymer backbones like polycarbonates and polybenzoxazines to enhance specific properties.